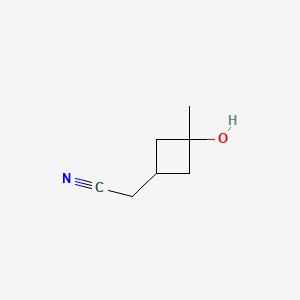
2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a hydroxy group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Nitrile Group: The nitrile group is added through a cyanation reaction, which can be achieved using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide, thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile can be compared with other similar compounds, such as:
Rel-2-((1s,3r)-3-hydroxycyclohexyl)acetonitrile: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Rel-2-((1s,3r)-3-hydroxy-3-methylcyclopentyl)acetonitrile: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
The uniqueness of Rel-2-((1s,3r)-3-hydroxy-3-methylcyclobutyl)acetonitrile lies in its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
2-(3-hydroxy-3-methylcyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H11NO/c1-7(9)4-6(5-7)2-3-8/h6,9H,2,4-5H2,1H3 |
InChI-Schlüssel |
VONPPOIRZNNFGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


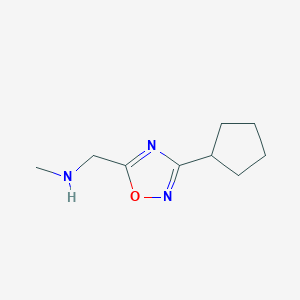
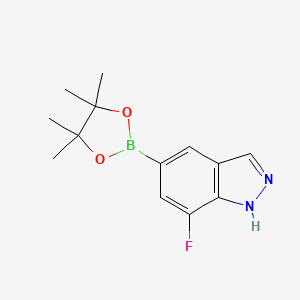
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)
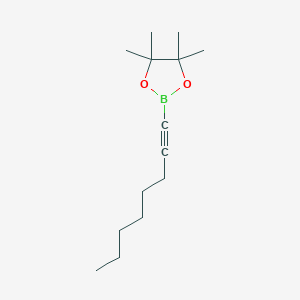
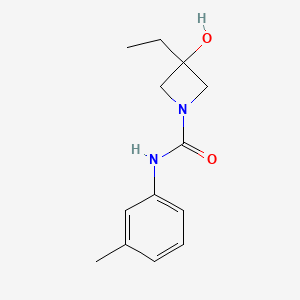
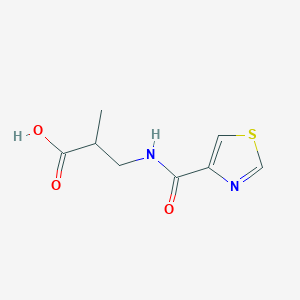
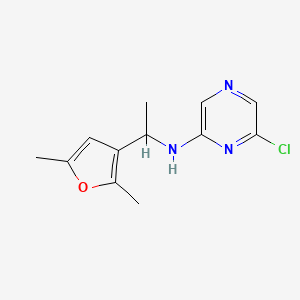
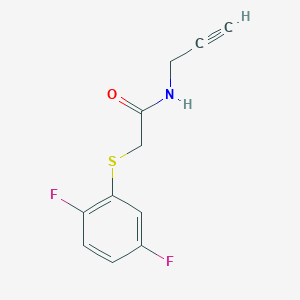
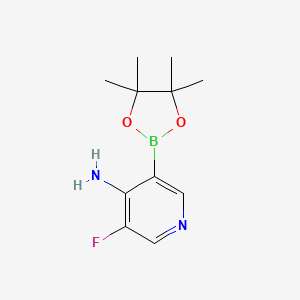
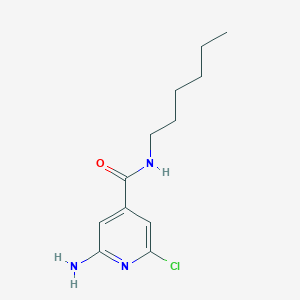
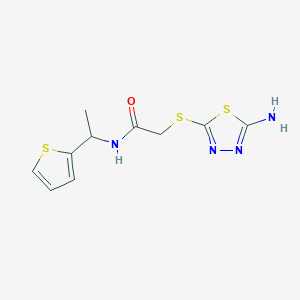
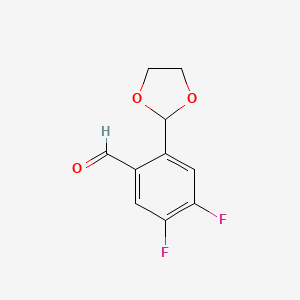
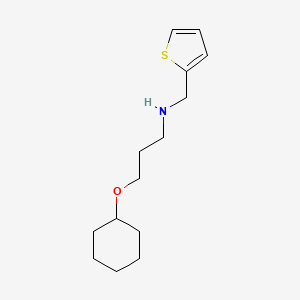
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
